molecular formula C12H7Cl3O B6381836 2-Chloro-4-(3,5-dichlorophenyl)phenol, 95% CAS No. 475979-70-5

2-Chloro-4-(3,5-dichlorophenyl)phenol, 95%

Cat. No. B6381836
CAS RN: 475979-70-5
M. Wt: 273.5 g/mol
InChI Key: RYMKZBROOFEHQZ-UHFFFAOYSA-N
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Description

2-Chloro-4-(3,5-dichlorophenyl)phenol, 95% (2C4DCPP) is a chlorinated phenol that is used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of 85-87°C, and is soluble in water, alcohol, and many organic solvents. It is used as a reagent in organic synthesis, as a catalyst in reactions, and as a disinfectant. 2C4DCPP has been studied extensively for its biochemical, physiological, and toxicological effects.

Scientific Research Applications

2-Chloro-4-(3,5-dichlorophenyl)phenol, 95% has been used in a variety of scientific research applications. It has been studied for its potential as an antimicrobial agent, as a fungicide, and as an insecticide. It has also been used as a model compound for studying the effects of chlorinated phenols on the environment. In addition, it has been studied for its potential as a biomarker for exposure to chlorinated phenols.

Mechanism of Action

2-Chloro-4-(3,5-dichlorophenyl)phenol, 95% is believed to act as a biocide by disrupting the cell membrane of bacteria and fungi. It is thought to bind to the cell membrane, causing it to become more permeable and allowing ions and other molecules to enter the cell. This results in the death of the cell.
Biochemical and Physiological Effects
2-Chloro-4-(3,5-dichlorophenyl)phenol, 95% has been studied for its biochemical and physiological effects. It has been found to be toxic to a variety of organisms, including bacteria, fungi, and insects. It has also been found to be a potent inhibitor of enzymes involved in the metabolism of carbohydrates, proteins, and lipids. In addition, it has been found to be an irritant to the skin and eyes, and to cause respiratory irritation.

Advantages and Limitations for Lab Experiments

2-Chloro-4-(3,5-dichlorophenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and is stable in aqueous solution. It is also non-toxic to humans, and can be easily handled and stored. However, it is important to note that 2-Chloro-4-(3,5-dichlorophenyl)phenol, 95% is toxic to a variety of organisms, and should be handled with caution.

Future Directions

There are several potential future directions for the use of 2-Chloro-4-(3,5-dichlorophenyl)phenol, 95% in scientific research. One potential application is in the development of new antimicrobial agents. 2-Chloro-4-(3,5-dichlorophenyl)phenol, 95% has been found to be a potent biocide, and its mechanism of action could be used to develop more effective agents. Another potential application is in the development of new fungicides and insecticides. 2-Chloro-4-(3,5-dichlorophenyl)phenol, 95% has been found to be effective in controlling a variety of organisms, and its mechanism of action could be used to develop more effective agents. Finally, 2-Chloro-4-(3,5-dichlorophenyl)phenol, 95% could be used as a model compound to study the effects of chlorinated phenols on the environment.

Synthesis Methods

2-Chloro-4-(3,5-dichlorophenyl)phenol, 95% is synthesized by the reaction of 3,5-dichlorophenol with chlorine gas in aqueous solution. The reaction is catalyzed by ferric chloride and proceeds in two steps. In the first step, chlorine gas is added to the 3,5-dichlorophenol to form the intermediate 2,4-dichlorophenol. In the second step, the intermediate is reacted with chlorine gas to form 2-Chloro-4-(3,5-dichlorophenyl)phenol, 95%. The reaction is complete when the desired product is isolated and purified.

properties

IUPAC Name

2-chloro-4-(3,5-dichlorophenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3O/c13-9-3-8(4-10(14)6-9)7-1-2-12(16)11(15)5-7/h1-6,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMKZBROOFEHQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00686101
Record name 3,3',5'-Trichloro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(3,5-dichlorophenyl)phenol

CAS RN

475979-70-5
Record name 3,3',5'-Trichloro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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